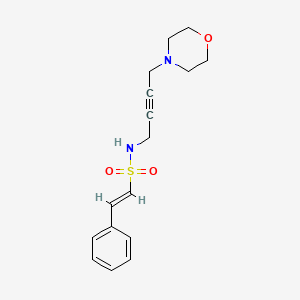

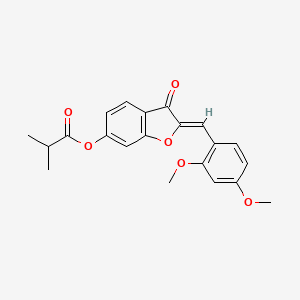

![molecular formula C18H26ClN3O2 B2861560 N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride CAS No. 2418715-29-2](/img/structure/B2861560.png)

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

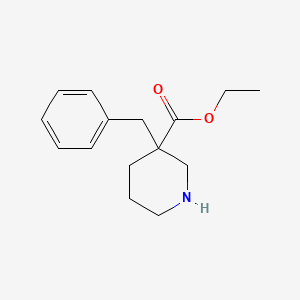

“N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of such compounds often involves the ring expansion of either five or six-membered compounds using various methods . For instance, the synthesis of alkaloids with a similar structure has been achieved by expansion reactions of the six-membered ring by the action of the amino acid L-proline . Another method involves the tandem C/N-Difunctionalization of Nitroarenes, which includes a reductive amination and annulation by a ring expansion/contraction sequence .Chemical Reactions Analysis

The key stages of the chemical reactions involved in the synthesis of such compounds often include spontaneous [1,7]-electrocyclization of 2-aza-1,3,5-triene anions generated in situ .Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Rearrangements

- Synthesis techniques for derivatives of benzazepine, including methods like Beckmann or Schmidt rearrangement, have been explored, contributing to the understanding of complex molecular transformations (Vogel, Troxler, & Lindenmann, 1969).

Catalysis and Hydroarylation

- Gold(III) catalysis has been utilized to achieve the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides, leading to the synthesis of various pyrrolo-fused pyridinones and pyrrolo-azepines (Borsini et al., 2011).

Biotransformations in Organic Synthesis

- Biotransformations using microbial whole cell catalysts have been applied for the synthesis of pyrrolidine-derived compounds, demonstrating potential in creating druglike pyrroline-fused diazepin compounds (Chen et al., 2012).

Synthesis of Aromatic and Heterocyclic Compounds

- Research has been conducted on the synthesis of arylaliphatic carboxamides, contributing to the development of new compounds with potential pharmacological applications (Hoang et al., 2018).

Novel Synthesis Methods

- Novel synthesis methods for amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides have been developed, highlighting the efficiency and potential of these methods in organic synthesis (Mohammadi et al., 2017).

Pharmacological Potential

- Various derivatives of pyrrolo[2,3-c]azepine have been synthesized and studied for their potential use in pharmacological applications, such as antidepressant and nootropic agents (Thomas et al., 2016).

Direcciones Futuras

Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential therapeutic applications of “N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride”. Additionally, more rigorous methods for determining the absolute configurations of similar alkaloids could be developed .

Propiedades

IUPAC Name |

N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKUVNYMOYTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)

![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)